2-Aminocyclohexanone

Catalog No.
S1905135
CAS No.
22374-48-7
M.F
C6H11NO
M. Wt
113.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Aminocyclohexanone

CAS Number

22374-48-7

Product Name

2-Aminocyclohexanone

IUPAC Name

2-aminocyclohexan-1-one

Molecular Formula

C6H11NO

Molecular Weight

113.16 g/mol

InChI

InChI=1S/C6H11NO/c7-5-3-1-2-4-6(5)8/h5H,1-4,7H2

InChI Key

KMLPEYHLAKSCGX-UHFFFAOYSA-N

SMILES

C1CCC(=O)C(C1)N

Canonical SMILES

C1CCC(=O)C(C1)N

Application in Forensic Science and Drug Analysis

Specific Scientific Field: This application falls under the field of Forensic Science and Drug Analysis .

Comprehensive and Detailed Summary of the Application: 2-Aminocyclohexanone is used as a basic structure in the creation of Ketamine analogues . These analogues have been emerging in recent years and are causing severe health and social problems worldwide . They achieve physiological reactions similar to or even more robust than the prototype of ketamine by changing the substituents on the benzene ring (R1 and R2) and amine group (RN1) .

Methods of Application or Experimental Procedures: The mass spectrometry (MS) fragmentation pathways and fragments of ketamine analogues have certain regularity . Eight ketamine analogues are systematically investigated by GC-QTOF/MS and LC-Q-Orbitrap MS/MS with the positive mode of electrospray ionization . The MS fragmentation patterns of ketamine analogues are summarized according to high-resolution MS data .

Results or Outcomes Obtained: The α-cleavage of carbon bond C1-C2 in the cyclohexanone moiety and further losses of CO, methyl radical, ethyl radical and propyl radical are the characteristic fragmentation pathways of ketamine analogues in EI-MS mode . The loss of H2O or the sequential loss of RN1NH2, CO and C4H6 are the distinctive fragmentation pathways of ketamine analogues in ESI-MS/MS mode . Moreover, these MS fragmentation patterns are first introduced for the rapid screening of ketamine analogues in suspicious powder .

Application in Organic Chemistry

Specific Scientific Field: This application falls under the field of Organic Chemistry .

Comprehensive and Detailed Summary of the Application: 2-Aminocyclohexanone is used in a novel Beckmann fission reaction to produce 2-(4-Cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole . This compound is obtained by treating 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride in acetic acid .

Methods of Application or Experimental Procedures: The reaction of 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride is carried out in acetic acid at below 50 °C . This reaction differs from the reaction of 2-aminocyclohexanone oxime and free ethyl acetimidate in neutral solvents, which produces only 2-methyl-4,5,6,7-tetrahydrobenzimidazole .

Results or Outcomes Obtained: The reaction of 2-aminocyclohexanone oxime with ethyl acetimidate hydrochloride in acetic acid results in the formation of 2-(4-Cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole . This outcome is attributed to a novel Beckmann fission reaction of dimeric 2-aminocyclohexanone oxime .

2-Aminocyclohexanone is characterized by its structure, which includes a cyclohexane ring attached to an amino group and a carbonyl group (ketone). The presence of both functional groups gives it distinct chemical properties, allowing it to participate in various reactions. The compound is typically presented as a colorless to light yellow liquid or solid, depending on the conditions.

  • Formation of Oximes: When reacted with hydroxylamine, it forms oximes, which are valuable intermediates in organic synthesis.
  • Hydrazone Formation: The compound can also react with hydrazine to yield hydrazones, another class of important compounds in synthetic chemistry.
  • Beckmann Rearrangement: A notable reaction is the Beckmann rearrangement of its oxime derivative, leading to the formation of various nitrogen-containing compounds .
  • Deaminative Diazotization: This reaction results in the degradation of 2-aminocyclohexanone, producing cyclopentanecarboxylic acid among other products .

Several methods have been developed for synthesizing 2-aminocyclohexanone:

  • Reduction of Oxime: One common method involves the reduction of 2-oximino-cyclohexanone using stannous chloride, yielding 2-aminocyclohexanone hydrochloride with moderate efficiency .
  • Base-Promoted Rearrangement: Another method includes treating N,N-dichlorocyclohexylamine with sodium methoxide, followed by hydrochloric acid treatment, leading to the formation of 2-aminocyclohexanone .

2-Aminocyclohexanone finds applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical agents.
  • Organic Synthesis: Its ability to form oximes and hydrazones makes it useful in synthetic organic chemistry.
  • Research: The compound is often used in research settings for studying reaction mechanisms and developing new synthetic methodologies.

Interaction studies involving 2-aminocyclohexanone focus on its reactivity with other chemical species. The compound's ability to form derivatives through reactions with amines and carbonyl compounds highlights its versatility as a building block in organic synthesis. Additionally, studies on its degradation products provide insight into its stability and reactivity under various conditions.

Several compounds share structural similarities with 2-aminocyclohexanone. Here is a comparison highlighting their uniqueness:

Compound NameStructureNotable Features
2-AminocyclohexanoneC₆H₁₁NOContains both amino and ketone functional groups
2-AminocyclopentanoneC₅H₉NOSimilar structure but with a five-membered ring
CyclohexylamineC₆H₁₃NLacks the carbonyl group; primarily an amine
3-AminocyclohexanoneC₆H₁₁NOAmino group positioned differently on the ring

2-Aminocyclohexanone (CAS: 22374-48-7) is an organic compound with the molecular formula $$ \text{C}6\text{H}{11}\text{NO} $$. Its IUPAC name, 2-aminocyclohexan-1-one, reflects a cyclohexane ring substituted with a ketone group at position 1 and an amino group at position 2. The compound’s structure is characterized by a six-membered aliphatic ring, where the amino and ketone functional groups create a stereochemical environment that enables diverse reactivity.

Table 1: Key Molecular Properties of 2-Aminocyclohexanone

PropertyValueSource Reference
Molecular Weight113.16 g/mol
Density1.023 g/cm³
Boiling Point213.9°C at 760 mmHg
Flash Point83.2°C
XLogP3-0.1
Hydrogen Bond Donors1

The compound’s $$ \text{SMILES} $$ notation, $$ \text{C1CCC(=O)C(C1)N} $$, and $$ \text{InChIKey} $$, $$ \text{KMLPEYHLAKSCGX-UHFFFAOYSA-N} $$, further define its connectivity and stereochemical configuration.

Historical Context and Discovery

Significance in Organic Chemistry and Pharmaceutical Research

2-Aminocyclohexanone serves as a versatile intermediate in organic synthesis. Its dual functional groups enable participation in condensation, cyclization, and protection-deprotection strategies:

  • Pharmaceutical Intermediates: The compound is a precursor to ketamine analogues, where modifications to the cyclohexanone scaffold yield psychoactive agents. For example, 2-(methylamino)-2-(o-tolyl)cyclohexan-1-one, a ketamine derivative, has been synthesized and characterized via mass spectrometry.
  • Heterocyclic Synthesis: It facilitates the construction of indolo[2,3-a]carbazoles via Fischer indole synthesis, a method critical for accessing antitumor and antimicrobial agents.
  • Catalytic Applications: Recent advances highlight its role in the catalytic synthesis of 1,3-cyclohexanediamine, a key intermediate in polymer and agrochemical production.

Table 2: Key Synthetic Applications of 2-Aminocyclohexanone

ApplicationReaction TypeProductReference
Fischer Indole SynthesisCyclizationIndolo[2,3-a]carbazoles
Beckmann FissionRearrangement2-(4-Cyanobutyl)-benzimidazole
Asymmetric CatalysisHydrogenationEnantiopure cyclohexanediols

Current Research Landscape and Scientific Relevance

Recent studies emphasize the compound’s role in cutting-edge chemical methodologies:

  • Mass Spectrometry Profiling: High-resolution GC-QTOF/MS and LC-Q-Orbitrap techniques have elucidated fragmentation pathways for ketamine analogues, enabling rapid identification of structurally related compounds.
  • Green Chemistry: Transition-metal-free synthesis of phenothiazines from 2-aminocyclohexanone and 2-aminobenzenethiols using molecular oxygen demonstrates sustainable routes to bioactive molecules.
  • Catalytic Hydrogenation: Innovations in Raney Ni-catalyzed hydrogenation have optimized yields of 1,3-cyclohexanediamine, enhancing industrial scalability.

Ongoing research also explores its utility in chiral ligand design. For example, enantiopure 2-aminocyclohexanol derivatives, synthesized via mandelic acid resolution, achieve up to 96% enantiomeric excess in asymmetric phenyl transfer reactions. These advancements underscore the compound’s enduring relevance in synthetic and medicinal chemistry.

XLogP3

-0.1

Dates

Modify: 2023-08-16

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